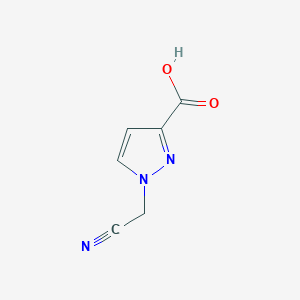

1-(cyanomethyl)-1H-pyrazole-3-carboxylic acid

CAS No.: 1344275-46-2

Cat. No.: VC5526763

Molecular Formula: C6H5N3O2

Molecular Weight: 151.125

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1344275-46-2 |

|---|---|

| Molecular Formula | C6H5N3O2 |

| Molecular Weight | 151.125 |

| IUPAC Name | 1-(cyanomethyl)pyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C6H5N3O2/c7-2-4-9-3-1-5(8-9)6(10)11/h1,3H,4H2,(H,10,11) |

| Standard InChI Key | DNXHLBJXBNBFMV-UHFFFAOYSA-N |

| SMILES | C1=CN(N=C1C(=O)O)CC#N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-(cyanomethyl)pyrazole-3-carboxylic acid, reflects its core pyrazole ring substituted at the 1-position with a cyanomethyl group (-CH2CN) and at the 3-position with a carboxylic acid (-COOH). Its molecular formula is C6H5N3O2, with a molar mass of 151.125 g/mol. The SMILES notation (C1=CN(N=C1C(=O)O)CC#N) and InChIKey (DNXHLBJXBNBFMV-UHFFFAOYSA-N) provide unambiguous representations of its structure.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| CAS Number | 1344275-46-2 |

| Molecular Formula | C6H5N3O2 |

| Molecular Weight | 151.125 g/mol |

| IUPAC Name | 1-(cyanomethyl)pyrazole-3-carboxylic acid |

| SMILES | C1=CN(N=C1C(=O)O)CC#N |

| InChIKey | DNHHLBJXBNBFMV-UHFFFAOYSA-N |

Stability and Solubility

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of 1-(cyanomethyl)-1H-pyrazole-3-carboxylic acid typically involves a multi-step sequence:

-

Pyrazole Ring Formation: Condensation of hydrazine derivatives with 1,3-dicarbonyl compounds or alkynes under acidic or basic conditions.

-

Cyanomethylation: Introduction of the cyanomethyl group via alkylation using chloroacetonitrile or similar reagents.

-

Carboxylic Acid Functionalization: Oxidation or hydrolysis of precursor groups (e.g., esters or nitriles) to yield the final carboxylic acid.

Table 2: Hypothetical Synthesis Pathway

| Step | Reaction Type | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Cyclization | Hydrazine, β-keto ester | 1H-pyrazole-3-carboxylate |

| 2 | Alkylation | Chloroacetonitrile, K2CO3 | 1-(cyanomethyl)pyrazole-3-carboxylate |

| 3 | Hydrolysis | NaOH, H2O, reflux | 1-(cyanomethyl)-1H-pyrazole-3-carboxylic acid |

Industrial Production Challenges

Scale-up requires optimization of:

-

Reaction Efficiency: Minimizing side reactions during cyanomethylation.

-

Purification: Chromatography or crystallization to isolate the polar product.

-

Cost-Effectiveness: Sourcing affordable nitrile precursors.

Chemical Reactivity and Functional Transformations

Nucleophilic and Electrophilic Sites

The pyrazole ring’s electron-deficient nature directs electrophilic substitution to the 4-position, while the carboxylic acid and cyanomethyl groups offer sites for nucleophilic attack or further derivatization.

Representative Reactions

-

Decarboxylation: Thermal elimination of CO2 under acidic conditions to yield 1-(cyanomethyl)-1H-pyrazole.

-

Nitrile Hydrolysis: Conversion to an amide (-CONH2) or carboxylic acid (-COOH) via acid- or base-catalyzed pathways.

-

Esterification: Reaction with alcohols to form ester derivatives, enhancing lipophilicity for biological studies.

Table 3: Reaction Pathways and Applications

| Reaction Type | Reagents/Conditions | Products | Potential Use |

|---|---|---|---|

| Esterification | MeOH, H2SO4 | Methyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate | Prodrug development |

| Amide Formation | NH3, DCC | 1-(cyanomethyl)-1H-pyrazole-3-carboxamide | Enzyme inhibition |

| Cycloaddition | Azides, Cu(I) | Triazole-linked conjugates | Bioconjugation |

Research Gaps and Future Directions

Priority Investigations

-

ADMET Profiling: Absorption, distribution, metabolism, excretion, and toxicity studies.

-

Target Identification: Proteomic screening to map interaction networks.

-

Formulation Optimization: Nanoencapsulation to improve bioavailability.

Industrial Applications

-

Agrochemicals: Herbicidal or insecticidal activity screening.

-

Materials Science: Coordination polymers using the carboxylic acid as a ligand.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume